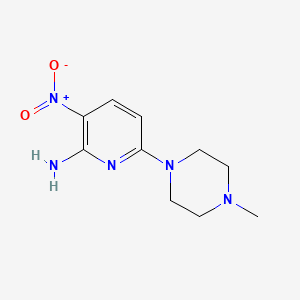
2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide is a synthetic organic compound that belongs to the class of naphthamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide typically involves multi-step organic reactions. The starting materials may include naphthalene derivatives, cyclopropyl compounds, and ethoxy-containing reagents. Common synthetic routes may involve:
Naphthalene Derivative Preparation: Functionalization of naphthalene to introduce reactive groups.
Cyclopropyl Group Introduction: Formation of cyclopropyl intermediates through cyclopropanation reactions.
Amide Bond Formation: Coupling of the naphthalene derivative with the cyclopropyl intermediate to form the amide bond under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid or aldehyde.
Reduction: Reduction of the amide group to an amine.
Substitution: Nucleophilic substitution reactions at the ethoxy group or the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, CrO3, or PCC under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of 2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
類似化合物との比較
Similar Compounds
- 2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide
- N-cyclopropyl-2-ethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide
Uniqueness
2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide is unique due to its specific structural features, such as the combination of a naphthalene ring, a cyclopropyl group, and an ethoxy group
特性
IUPAC Name |
2-ethoxy-N-[[1-(hydroxymethyl)cyclopropyl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-22-15-8-7-13-5-3-4-6-14(13)16(15)17(21)19-11-18(12-20)9-10-18/h3-8,20H,2,9-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQSBXDLAKWCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-Carboxymethyl-14-oxo-6,10,13-triaza-dispiro[4.1.5.2] tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2476224.png)
![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476226.png)



![3-cinnamyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2476233.png)

![3-[(4-Methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole](/img/structure/B2476236.png)
![1-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2476240.png)



![4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2476245.png)
